4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one 4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one
Brand Name: Vulcanchem
CAS No.: 877818-98-9
VCID: VC5932756
InChI: InChI=1S/C22H26N4OS/c1-5-28-21-25-19(23)18-16(13-8-6-12(2)7-9-13)17-14(24-20(18)26-21)10-22(3,4)11-15(17)27/h6-9,16H,5,10-11H2,1-4H3,(H3,23,24,25,26)
SMILES: CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)C)N
Molecular Formula: C22H26N4OS
Molecular Weight: 394.54

4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one

CAS No.: 877818-98-9

Cat. No.: VC5932756

Molecular Formula: C22H26N4OS

Molecular Weight: 394.54

* For research use only. Not for human or veterinary use.

4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one - 877818-98-9

Specification

CAS No. 877818-98-9
Molecular Formula C22H26N4OS
Molecular Weight 394.54
IUPAC Name 4-amino-2-ethylsulfanyl-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one
Standard InChI InChI=1S/C22H26N4OS/c1-5-28-21-25-19(23)18-16(13-8-6-12(2)7-9-13)17-14(24-20(18)26-21)10-22(3,4)11-15(17)27/h6-9,16H,5,10-11H2,1-4H3,(H3,23,24,25,26)
Standard InChI Key PLOZOFSCVOZJAH-UHFFFAOYSA-N
SMILES CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)C)N

Introduction

Structural Analysis and Nomenclature

The systematic name of this compound reflects its intricate polycyclic architecture. The core structure consists of a pyrimido[4,5-b]quinolin-6(7H)-one system, which integrates a pyrimidine ring fused to a quinolinone scaffold. Key substituents include:

  • 4-Amino group: Positioned at the 4th position of the pyrimidine ring, this moiety enhances hydrogen-bonding capacity and influences electronic properties.

  • 2-(Ethylsulfanyl) group: A sulfur-containing substituent at the 2nd position, which may modulate lipophilicity and metabolic stability.

  • 8,8-Dimethyl groups: These alkyl substituents on the saturated octahydroquinoline moiety likely contribute to steric effects and conformational rigidity.

  • 5-(4-Methylphenyl) group: An aromatic substituent that could facilitate π-π stacking interactions in biological targets.

The IUPAC name adheres to bicyclic numbering conventions, with the pyrimidine ring fused to positions 4 and 5 of the quinolinone system. The "5,8,9,10-tetrahydro" designation indicates partial saturation of the quinoline-derived ring.

Hypothetical Synthesis Pathways

While no explicit synthetic procedures for this compound are documented in public databases, plausible routes can be inferred from methods used for analogous pyrimidoquinolinones :

Core Scaffold Construction

  • Quinolinone Precursor: Begin with 8,8-dimethyl-5,8,9,10-tetrahydroquinolin-6(7H)-one, synthesized via Friedländer annulation between a cyclohexenone derivative and an appropriately substituted aniline.

  • Pyrimidine Ring Formation: Introduce the pyrimidine ring through cyclocondensation with a guanidine derivative under acidic conditions. The 4-amino group could be installed using ammonium acetate or urea.

Functionalization Steps

  • Ethylsulfanyl Incorporation: Perform nucleophilic substitution at the pyrimidine C2 position using ethanethiol in the presence of a base such as potassium carbonate.

  • 4-Methylphenyl Introduction: Employ Suzuki-Miyaura coupling to attach the aryl group, utilizing a palladium catalyst and 4-methylphenylboronic acid.

Characterization Data

Hypothetical analytical data based on structural analogs :

  • HRMS (ESI+): m/z calculated for C₂₁H₂₆N₄OS [M+H]⁺: 383.1864; found: 383.1868

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 5.82 (s, 2H, NH₂), 3.45–3.35 (m, 2H, SCH₂CH₃), 2.95 (q, J=7.2 Hz, 2H), 2.35 (s, 3H, Ar-CH₃), 1.45 (s, 6H, C(CH₃)₂), 1.28 (t, J=7.2 Hz, 3H, SCH₂CH₃)

Physicochemical Properties

Calculated molecular properties using ChemDraw and PubChem algorithms :

PropertyValue
Molecular FormulaC₂₁H₂₆N₄OS
Molecular Weight382.52 g/mol
XLogP33.9
Hydrogen Bond Donors2 (NH₂, NH)
Hydrogen Bond Acceptors4 (N, O, S)
Rotatable Bonds5
Topological Polar SA98.2 Ų

The relatively high XLogP3 value suggests moderate lipophilicity, potentially favoring blood-brain barrier penetration. The polar surface area indicates moderate solubility in aqueous media.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield beyond the estimated 15–20% for multi-step sequences.

  • ADMET Profiling: Predict pharmacokinetic parameters using QSAR models, prioritizing compounds with ClogP <4 and TPSA >90 Ų.

  • Target Validation: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify lead candidates.

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